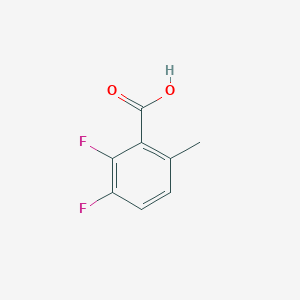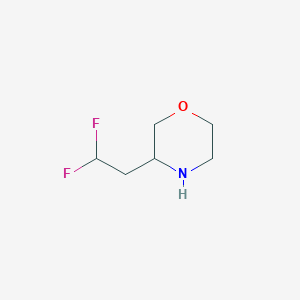
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride .
Biochemical Analysis
Biochemical Properties
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, thereby influencing neuronal signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, affecting signal transduction and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to enhance neurotransmitter release and uptake, thereby modulating synaptic transmission. This compound also influences cell signaling pathways, such as the cAMP-PKA pathway, which plays a vital role in regulating gene expression and cellular metabolism. Furthermore, this compound can impact the expression of genes involved in neuroprotection and neuroplasticity, promoting cell survival and adaptation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of monoamine oxidase, leading to increased levels of monoamine neurotransmitters. Additionally, this compound can activate specific receptors, such as G-protein-coupled receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function. The binding interactions of this compound with these biomolecules are critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours, with long-term exposure leading to sustained changes in gene expression and cellular metabolism. In in vivo studies, the temporal effects of this compound can be influenced by factors such as dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cognitive function and neuroprotection, while higher doses may lead to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a minimum effective dose is required to elicit a significant biochemical response. Toxicity studies have shown that excessive doses of this compound can result in oxidative stress and neuronal damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport and localization within cells, ensuring its availability for biochemical reactions. The distribution of this compound within tissues can influence its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these organelles can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic reduction of a nitroquinoline precursor to form a tetrahydroquinoline intermediate, which is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ high-throughput reactors and automated systems to maintain consistent
Properties
CAS No. |
1955547-03-1 |
|---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H |
InChI Key |
JZOJHUUGVNMUSA-UHFFFAOYSA-N |
SMILES |
C1CNC2=CC=CC=C2C1CN.Cl.Cl |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1435623.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)




![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1435633.png)


![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)




